(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol
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Description
(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol is a useful research compound. Its molecular formula is C15H14F3NO2 and its molecular weight is 297.277. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bio-Evaluation of Hybrid Analogs
The compound "(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol" has been utilized in the synthesis of novel hybrid analogs. For instance, it's been involved in the creation of triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, synthesized through the click chemistry approach. These hybrids have shown significant potential in combating bacterial and fungal strains, suggesting their utility in developing antimicrobial agents (Jha & Ramarao, 2017).
Anti-Inflammatory Agents
In another study, derivatives of the compound, specifically 7‐benzylidene‐3, 3a, 4, 5, 6, 7‐hexahydro‐3‐phenyl‐2H‐indazole substituted at the 2‐position, were synthesized and assessed for their anti-inflammatory activity. These findings highlight the compound's potential in the development of new therapeutic agents for inflammation-related conditions (Nasr & Said, 2003).
Antimicrobial Properties
The compound has also been a part of the synthesis of penicillin–triazole conjugates (PNTCs), which were tested against various pathogenic bacterial and fungal strains. The results indicated significant antimicrobial efficacy, making it a promising candidate for further clinical studies aimed at combating infectious diseases (Sahu, Sahu, & Agrawal, 2019).
Sensing Applications
Apart from therapeutic applications, derivatives of the compound have been applied in the field of material science, particularly in developing fluorescent probes for sensing pH changes and metal cations. Such innovative uses open up new avenues for the application of this compound in various scientific fields (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Properties
IUPAC Name |
(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19-21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9,12,20H,4,7-8H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOTQAOZKPADG-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NOC2(C(F)(F)F)O)C(=CC3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(=NOC2(C(F)(F)F)O)/C(=C/C3=CC=CC=C3)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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